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Compound of Interest

Compound Name: DL-ALANINE (2-13C)

Cat. No.: B1580370

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This guide provides an in-depth exploration of **DL-Alanine (2-13C)**, a stable isotope-labeled amino acid critical for advanced research in metabolomics, proteomics, and drug development. We will move beyond simple data recitation to provide a foundational understanding of its synthesis, quality control, and application, grounded in the principles of scientific integrity and field-proven expertise.

Foundational Principles: Understanding DL-Alanine (2-13C)

The Role of Stable Isotope Labeling in Modern Research

Stable Isotope Labeled (SIL) compounds are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope, such as Carbon-13 (^{13}C) in place of Carbon-12 (^{12}C).^[1] This substitution creates a mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the molecule.^{[1][2]} This allows researchers to trace the metabolic fate of compounds in complex biological systems, quantify proteins with high accuracy, and elucidate biochemical pathways.^{[3][4]} The use of SIL compounds like DL-Alanine (2- ^{13}C) is foundational to techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA).^[1]

DL-Alanine: A Racemic Overview

DL-Alanine is a racemic mixture, meaning it contains equal amounts of two enantiomers: D-Alanine and L-Alanine.^{[5][6]} While L-Alanine is one of the 20 proteinogenic amino acids and plays a central role in the glucose-alanine cycle for energy metabolism, D-Alanine is found in bacterial cell walls and acts as a neurotransmitter in mammals.^{[5][6][7]} As a research tool, the DL-racemic mixture is often utilized in applications where stereospecificity is not the primary experimental variable, or as a starting material for further chiral separation. It serves as a crucial building block in the synthesis of more complex pharmaceutical ingredients.^{[8][9][10]}

The Significance of ¹³C Labeling at the C2 (α -Carbon) Position

The specific placement of the ¹³C isotope at the second carbon position (the α -carbon) in DL-Alanine ($\text{CH}_3^*\text{CH}(\text{NH}_2)\text{COOH}$) is a deliberate experimental choice. This position is a key metabolic hub. Alanine is synthesized from pyruvate via transamination, a reversible reaction.^[7] By labeling the C2 position, researchers can directly trace the flow of this specific carbon atom through central carbon metabolism. For instance, its conversion back to pyruvate allows the ¹³C label to enter the Krebs cycle, gluconeogenesis, or be used in the synthesis of other amino acids. This site-specific labeling provides clearer, less ambiguous data for metabolic flux analysis compared to uniformly labeled molecules, where the positional information of the label can be lost.^[11]

Core Chemical and Physical Properties

The fundamental properties of DL-Alanine ($2\text{-}^{13}\text{C}$) are critical for its proper handling, storage, and application. The introduction of a single neutron in the ¹³C nucleus results in a predictable mass increase.



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Synthesis, Purity, and Validation: A Trustworthy Protocol

The reliability of any tracer-based experiment hinges on the quality of the isotopic tracer itself. Both chemical purity and isotopic enrichment must be rigorously verified.

Synthetic Pathways for ^{13}C -Labeled Alanine

The synthesis of specifically labeled amino acids is a complex process designed to ensure the precise placement of the isotopic atom with high efficiency. While multiple routes exist, a common strategy involves using a ^{13}C -labeled precursor. For example, a synthetic methodology for producing labeled β -cyano-L-alanine was developed from L-serine, with the crucial step being cyanation with K^{13}CN .^{[15][16]} Another modern approach involves visible light-driven $\text{C}(\text{sp}^3)\text{-H}$ carboxylation using ^{13}C -formate, which offers a cost-effective method for achieving high ^{13}C -incorporation under mild conditions.^[17]

Causality Behind Synthesis Choice: The selection of a synthetic route is driven by the need for high yield, stereochemical control (if synthesizing a specific enantiomer), and, most importantly, the prevention of isotopic scrambling—where the ^{13}C label migrates to other positions in the molecule.^[18] Enzymatic methods can also be employed for their high specificity, though chemical synthesis often provides greater scalability.^[15]

Purity and Isotopic Enrichment Analysis

A self-validating system requires robust analytical techniques to confirm the identity and purity of the labeled compound before its use.

Key Analytical Techniques:

- **Mass Spectrometry (MS):** Used to confirm the molecular weight and determine the isotopic enrichment. The mass spectrum will show a peak at 90.09 Da, and the absence of a significant peak at 89.09 Da confirms high isotopic incorporation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^{13}C -NMR is the gold standard for confirming the exact position of the label.[1] For DL-Alanine ($2\text{-}^{13}\text{C}$), the spectrum will show a significantly enhanced signal for the C2 carbon (typically around 51.6 ppm in D_2O), confirming the label's location.[6][19] ^1H -NMR is used to verify the overall chemical structure and purity.

Experimental Protocol: Quality Control Validation of DL-Alanine ($2\text{-}^{13}\text{C}$)

This protocol outlines a self-validating workflow to ensure the quality of the labeled material.

- **Visual Inspection:** Confirm the material is a white, crystalline powder, free of discoloration or foreign matter.
- **Solubility Test:** Dissolve a small, known quantity in deionized water. The solution should be clear and colorless, confirming expected solubility.
- **^1H NMR for Chemical Purity:** a. Prepare a sample by dissolving ~5 mg of DL-Alanine ($2\text{-}^{13}\text{C}$) in 0.5 mL of Deuterium Oxide (D_2O). b. Acquire a ^1H NMR spectrum. c. Validation: The spectrum should show two primary signals: a quartet for the α -proton (CH) and a doublet for the methyl protons (CH_3). The integration of these peaks should be in a 1:3 ratio. The absence of significant other peaks confirms chemical purity >98%.
- **Mass Spectrometry for Isotopic Enrichment:** a. Prepare a dilute solution of the material for analysis via high-resolution MS (e.g., LC-MS/TOF or direct infusion). b. Validation: The resulting spectrum should be dominated by the $[\text{M}+\text{H}]^+$ ion at m/z 91.09. The relative intensity of any peak at m/z 90.09 (unlabeled) should be less than 1%, confirming $\geq 99\%$ isotopic enrichment.

- Documentation: Record all results in a laboratory notebook, attaching spectra. This documentation validates the material for use in subsequent experiments.

QC Self-Validation Workflow Diagram



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Caption: A self-validating QC workflow ensuring tracer integrity.

Core Application: Metabolic Flux Analysis

One of the primary applications of DL-Alanine (2-¹³C) is in tracing metabolic pathways to understand cellular physiology in both healthy and diseased states.

Mechanistic Principle of ¹³C Tracing

When cells are cultured in a medium where standard alanine is replaced with DL-Alanine (2-¹³C), the labeled amino acid is taken up and utilized in metabolic processes.[3] The ¹³C atom at the C2 position acts as a tracer. As alanine is converted to pyruvate, the label is transferred to the C2 position of pyruvate. This ¹³C-labeled pyruvate can then enter various pathways, and the distribution of the ¹³C label in downstream metabolites (e.g., Krebs cycle intermediates, other amino acids, lipids) can be measured by MS.[3][11] By analyzing the mass isotopomer distribution of these metabolites, researchers can deduce the relative activity or "flux" through different metabolic pathways.[11]

Experimental Protocol: ^{13}C Tracing in Cultured Cells

This protocol provides a step-by-step guide for a typical metabolic labeling experiment.

- **Cell Culture Preparation:** a. Culture mammalian cells (e.g., CHO, HEK293) to mid-log phase in standard culture medium. b. Prepare a labeling medium that is identical to the standard medium but lacks unlabeled alanine and is supplemented with a known concentration of sterile DL-Alanine ($2\text{-}^{13}\text{C}$).
- **Labeling Experiment:** a. Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). b. Add the pre-warmed ^{13}C -labeling medium to the cells. Place cells back in the incubator. c. Causality: The switch to the labeling medium initiates the incorporation of the ^{13}C tracer. Time-course experiments (e.g., collecting samples at 0, 1, 4, 8, 24 hours) are often performed to determine when metabolic steady-state is reached.[3]
- **Metabolite Extraction:** a. At the desired time point, rapidly aspirate the medium and place the culture dish on dry ice. b. Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to quench all enzymatic activity instantly. c. Scrape the cells in the extraction solvent and collect the cell lysate in a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet protein and cell debris. e. Collect the supernatant, which contains the polar metabolites.
- **Sample Analysis:** a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). c. Analyze the samples, focusing on the mass shifts of key metabolites to determine ^{13}C incorporation.

Metabolic Tracing Experimental Workflow



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Caption: Workflow for a ^{13}C metabolic flux experiment.

Concluding Remarks and Future Directions

DL-Alanine ($2\text{-}^{13}\text{C}$) is more than just a chemical reagent; it is a precision tool that enables researchers to ask and answer complex questions about biological systems. Its value is intrinsically linked to its verified purity and specific isotopic labeling, which together provide the foundation for trustworthy and reproducible scientific inquiry. As analytical instrumentation continues to improve in sensitivity and resolution, the applications for specifically labeled compounds like DL-Alanine ($2\text{-}^{13}\text{C}$) will undoubtedly expand, particularly in the fields of personalized medicine, drug development, and diagnostics, where understanding metabolic reprogramming is paramount.

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